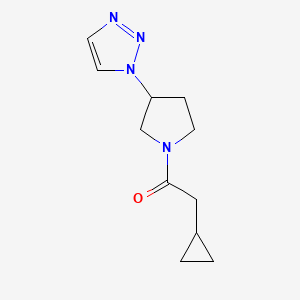![molecular formula C12H18N2O2 B2612519 [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine CAS No. 1881243-24-8](/img/structure/B2612519.png)
[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine: is a complex organic compound that features a pyridine ring substituted with a methoxy group and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using environmentally benign reagents and catalysts, as well as efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the catalyst.
Biology:
Biochemical Studies: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a scaffold for designing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors or enzymes, modulating their activity. The methoxy group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
(6-Methoxypyridin-2-yl)methanamine: This compound has a similar structure but differs in the position of the methoxy group.
2-Methoxypyridine: A simpler compound with only the pyridine ring and methoxy group.
Uniqueness:
Structural Complexity: [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine is more complex due to the presence of the tetrahydropyran ring.
Functional Diversity: The combination of the pyridine and tetrahydropyran rings provides unique chemical properties, making it versatile for various applications.
属性
IUPAC Name |
[4-(3-methoxypyridin-2-yl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-3-2-6-14-11(10)12(9-13)4-7-16-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCHDBVPRUYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCOCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2612436.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)
![2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2612440.png)
![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine](/img/structure/B2612442.png)



![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2612449.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)



